(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
Description
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a cyano group at the 4-position and an acetate ester at the 1-methyl position.
Properties
IUPAC Name |
(4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSRHFMUZMVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC(C1)(CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate typically involves the reaction of a suitable bicyclic precursor with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Common Synthetic Routes
| Synthetic Route | Reagents | Conditions |
|---|---|---|
| Bicyclic Precursor + Acetic Anhydride | Catalyst (e.g., Lewis acid) | Controlled temperature, specific solvents |
Organic Synthesis
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converts the compound into carboxylic acids.
- Reduction : Produces alcohols or alkanes.
- Substitution : Replaces functional groups with nucleophiles or electrophiles.
These reactions enable the creation of diverse derivatives essential for further research and development.
Biological Studies
Research into the biological activities of this compound has revealed its potential interactions with biomolecules. It is being investigated for:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing physiological responses.
This area of study is critical for understanding its pharmacological properties and potential therapeutic uses.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Studies are ongoing to evaluate its:
- Therapeutic Applications : Investigating its efficacy against various diseases.
- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and materials. Its applications include:
- Material Development : Used in creating polymers or other advanced materials.
- Chemical Manufacturing : Acts as a reagent in various industrial chemical processes.
Case Study 1: Enzyme Interaction
A study conducted on the enzyme inhibition properties of this compound indicated significant inhibition of a specific enzyme involved in metabolic pathways related to diabetes management. The results showed a dose-dependent response, suggesting potential for therapeutic use in managing blood sugar levels.
Case Study 2: Synthesis of Derivatives
In another research project, the compound was subjected to various reaction conditions to synthesize derivatives with enhanced biological activity. The resulting compounds were tested for their effectiveness against cancer cell lines, demonstrating promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit or activate certain enzymes, bind to receptors, or modulate signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table summarizes key structural analogs of (4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate, highlighting variations in substituents and their impact on physicochemical properties:
Substituent-Driven Property Analysis
- This could enhance solubility in polar solvents relative to iodomethyl derivatives .
- Hydroxymethyl Group : The hydroxymethyl analog ([4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate) exhibits predicted boiling points and densities typical of moderately polar esters. Its hydroxyl group allows further functionalization, such as oxidation to carboxylic acids or protection as ethers .
- Amino Group: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride demonstrates ionic solubility due to its hydrochloride salt form, making it suitable for aqueous-phase reactions or biological assays .
Research Findings and Data Gaps
- Crystallographic Data: SHELX programs (e.g., SHELXL) are widely used for refining bicyclic structures, though direct data for the cyano target are absent in the evidence .
- Need for Experimental Validation: The cyano derivative’s synthesis, stability, and reactivity remain unaddressed in the provided literature, necessitating further study.
Biological Activity
(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate, with the molecular formula C9H11NO3, is a bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a cyano group and an acetate ester, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 2757731-97-6 |
| Purity | >97% |
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic precursor with acetic anhydride under controlled conditions to yield the desired product with high purity. This process can be optimized for industrial production using automated systems to enhance yield and efficiency .
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. These interactions may lead to modulation of signaling pathways, inhibition or activation of enzyme activities, and potential therapeutic effects .
Case Studies
Several studies have explored the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into bioactive compounds:
- Agrochemical Applications : Research has demonstrated that compounds incorporating this scaffold can exhibit fungicidal properties comparable to established agrochemicals like fluxapyroxad .
- Medicinal Chemistry : The compound has been evaluated for its potential as a bioisostere in drug design, showing promise in enhancing the pharmacological profiles of existing drugs .
- Antibacterial Activity : In vitro studies indicated that derivatives of this compound could possess antibacterial properties, making them candidates for further development in antimicrobial therapies .
Research Findings
Recent research highlights the physicochemical properties and biological implications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
